molecular formula C23H31N5O2 B2621746 N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide CAS No. 1251624-79-9

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

Cat. No.: B2621746
CAS No.: 1251624-79-9
M. Wt: 409.534
InChI Key: VJHOSXRVCBBRTB-UHFFFAOYSA-N
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Description

N-(1-(1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 3,4-dimethylphenyl group, a piperidine ring, and a cyclohexanecarboxamide moiety.

Properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-16-8-9-20(14-17(16)2)28-15-21(25-26-28)23(30)27-12-10-19(11-13-27)24-22(29)18-6-4-3-5-7-18/h8-9,14-15,18-19H,3-7,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHOSXRVCBBRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide often begins with the construction of the triazole ring, followed by the attachment of the piperidine and cyclohexane groups. Key reactions include:

  • Cycloaddition Reactions: : Formation of the triazole ring via azide-alkyne cycloaddition.

  • Amidation Reactions: : Incorporation of the amide group into the final structure.

Industrial Production Methods: : Industrial synthesis typically follows optimized reaction pathways, leveraging high-throughput methodologies and automated synthesis equipment to ensure purity and yield. Reaction conditions are meticulously controlled to prevent by-products and ensure scalability.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, altering its chemical properties.

  • Reduction: : Conversely, reducing agents can target specific double bonds within the structure.

  • Substitution: : The phenyl and piperidine groups are susceptible to electrophilic and nucleophilic substitutions, facilitating diverse functionalizations.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or m-CPBA.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like halogens or alkyl halides under appropriate catalysts.

Major Products Formed

  • Oxidation: : Formation of oxo-derivatives.

  • Reduction: : Alcohols or hydrogenated derivatives.

  • Substitution: : Various substituted analogs depending on the incoming group.

Scientific Research Applications

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide's applications span several fields:

  • Chemistry: : Used as a ligand in complex formation and as a precursor for synthesizing other compounds.

  • Biology: : Its structure is studied for interactions with various enzymes and receptors.

  • Medicine: : Potential therapeutic uses, particularly in targeting specific receptors implicated in diseases.

  • Industry: : Utilized in the development of new materials and as a reagent in synthetic pathways.

Mechanism of Action

Mechanism: : The compound's mechanism of action is often linked to its ability to interact with biological molecules. The triazole ring, for instance, can form stable interactions with enzyme active sites.

Molecular Targets and Pathways: : Its primary targets might include:

  • Enzymes: : Interaction with catalytic sites to inhibit or modify enzyme activity.

  • Receptors: : Binding to receptor sites, potentially altering signal transduction pathways.

Similar Compounds

  • N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

  • N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

Uniqueness: : Compared to these analogs, N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide stands out due to the additional methyl groups on the phenyl ring, which can significantly alter its physical and chemical properties, as well as its biological interactions.

This article provides a snapshot of a complex and fascinating compound. Got any thoughts or areas you'd like to dive deeper into?

Biological Activity

N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C22H28N4O2C_{22}H_{28}N_{4}O_{2}, with a molecular weight of 368.49 g/mol. Its structure includes a triazole ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC22H28N4O2
Molecular Weight368.49 g/mol
LogP3.5481
Polar Surface Area50.858 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The triazole moiety is known for its ability to form hydrogen bonds and participate in π-π stacking interactions, which may enhance binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines at nanomolar concentrations. These compounds often induce apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage without direct DNA intercalation .

Case Studies

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antiproliferative activity against human leukemic T-cells (Jurkat cells). The results indicated that certain derivatives induced significant morphological changes consistent with apoptosis, such as chromatin condensation and DNA fragmentation .
  • Inhibition of Protein Kinases : Some triazole-based compounds have shown promise as inhibitors of specific protein kinases involved in cancer progression. For example, a study reported that triazole derivatives inhibited RET kinase activity, leading to reduced cell proliferation in RET-dependent cancers .

Pharmacokinetics and ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the viability of drug candidates. Preliminary computational studies suggest that this compound possesses favorable pharmacokinetic properties:

  • Absorption : Predicted to have good oral bioavailability.
  • Distribution : LogP value indicates moderate lipophilicity.
  • Metabolism : Likely undergoes hepatic metabolism.
  • Excretion : Primarily renal excretion expected.

Comparison with Similar Compounds

Structural Analogues

Piperidine/Piperazine Derivatives

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ():
    • Key Features : Contains a piperazine ring (six-membered, two nitrogen atoms) in a chair conformation and a chlorophenyl group.
    • Comparison : The target compound replaces piperazine with piperidine (one nitrogen), reducing basicity and altering conformational flexibility. The dimethylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to the chlorophenyl group, which may enhance hydrophobic interactions in biological systems .

Carboxamide-Containing Compounds

  • N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Key Features: Features pyrazole and pyridine rings with a carboxamide linker. Comparison: Unlike the target compound’s triazole-piperidine scaffold, this molecule’s fused pyrazole-pyridine system may offer distinct electronic properties.
  • N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide ():
    • Key Features : Includes a cyclohexanecarboxamide group and a dichloro-hydroxyphenyl substituent.
    • Comparison : The hydroxyl and chlorine groups in this compound contrast with the target’s dimethylphenyl group, likely affecting solubility (lower logP for polar groups) and metabolic pathways (e.g., glucuronidation for hydroxyl groups) .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Structural Features LogP (Predicted)
Target Compound C23H30N4O2 394.5 g/mol Triazole, dimethylphenyl, piperidine, cyclohexane ~3.8
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide C13H18ClN3O 267.8 g/mol Piperazine, chlorophenyl ~2.1
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[...] C21H22N6O 374.4 g/mol Pyrazole-pyridine, carboxamide ~3.2
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide C14H16Cl2N2O2 315.2 g/mol Cyclohexanecarboxamide, dichloro-hydroxyphenyl ~2.5

Notes:

  • The target compound’s higher logP (predicted) reflects the dimethylphenyl group’s hydrophobicity, which may enhance blood-brain barrier penetration compared to polar analogues like the dichloro-hydroxyphenyl derivative .
  • Piperidine’s reduced basicity compared to piperazine () could decrease ionization at physiological pH, altering pharmacokinetics .

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